molecular formula C8H8Cl2O2 B3053032 1,5-Dichloro-2,4-dimethoxybenzene CAS No. 50375-04-7

1,5-Dichloro-2,4-dimethoxybenzene

Cat. No. B3053032
CAS RN: 50375-04-7
M. Wt: 207.05 g/mol
InChI Key: BGNXWFHKYIWIEQ-UHFFFAOYSA-N
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Description

1,5-Dichloro-2,4-dimethoxybenzene is a chemical compound with the formula C8H8Cl2O2. It has a molecular weight of 207.054 .


Molecular Structure Analysis

The molecular structure of 1,5-Dichloro-2,4-dimethoxybenzene consists of an aromatic benzene ring with two chlorine atoms and two methoxy groups attached . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the chlorine atoms are at the 1 and 5 positions, and the methoxy groups are at the 2 and 4 positions .


Chemical Reactions Analysis

While specific chemical reactions involving 1,5-Dichloro-2,4-dimethoxybenzene were not found in the available resources, it can be inferred that it might undergo reactions similar to other chlorinated aromatic compounds. These could include further electrophilic aromatic substitution reactions .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Regioselectivity in Directed Ortho Metalation (DoM) : The compound shows unique behavior in directed ortho metalation (DoM) reactions, where solvent choice and kinetic isotope effects significantly alter regioselectivity. This characteristic is crucial for selective synthesis in organic chemistry (Farmer et al., 2015).

  • Synthesis of Disubstituted Dicyanobenzenes : It serves as a precursor in the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes, indicating its role in creating complex organic molecules (Wöhrle et al., 1993).

  • Syntheses and Structures of Quinones : The compound is utilized in the synthesis of dihydroxy-1,4-quinones appended with phosphinyl groups, showcasing its versatility in creating structurally diverse molecules (Hoang et al., 2022).

Material Science and Electrochemistry

  • Catholyte Materials for Redox Flow Batteries : Derivatives of 1,4-dimethoxybenzene, closely related to 1,5-Dichloro-2,4-dimethoxybenzene, are used as catholytes in non-aqueous redox flow batteries. These derivatives offer high chemical stability and solubility, crucial for energy storage applications (Zhang et al., 2017).

  • Overcharge Protection in Lithium-ion Batteries : Another derivative, 3,5-di-tert-butyl-1,2-dimethoxybenzene, is synthesized for overcharge protection in lithium-ion batteries. This research highlights the potential of similar compounds in enhancing battery safety and performance (Zhang et al., 2010).

  • Redox Shuttle Stability : The stability of related redox shuttles, like 3,5-di-tert-butyl-1,2-dimethoxybenzene, in lithium-ion batteries is an important area of research, contributing to the understanding of electrochemical stability in battery systems (Chen et al., 2007).

properties

IUPAC Name

1,5-dichloro-2,4-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNXWFHKYIWIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334597
Record name 1,5-Dichloro-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloro-2,4-dimethoxybenzene

CAS RN

50375-04-7
Record name 1,5-Dichloro-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50375-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dichloro-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JL Farmer, RDJ Froese, E Lee‐Ruff… - … –A European Journal, 2015 - Wiley Online Library
The regioselective formation of the 6‐lithio derivative of 1,5‐dichloro‐2,4‐dimethoxybenzene (ie, 12) by directed ortho metalation (DoM) with nBuLi in THF is described. Although …
AD Bain, EP Mazzola, SW Page - Magnetic resonance in …, 1998 - Wiley Online Library
A standard sample for the measurement of proton–proton nuclear Overhauser effects (NOE) is proposed. 1,5‐Dichloro‐2,4‐dimethoxybenzene (DCDMB) shows an essentially full (50%…
JL Farmer - 2015 - yorkspace.library.yorku.ca
The first part of this research is focused on the development of an efficient method for the regioselective Suzuki-Miyaura cross-coupling of allylboronic acid pinacol ester derivatives with …
Number of citations: 2 yorkspace.library.yorku.ca
P Wei, B Liu, R Wang, Y Gao, L Li, Y Ma, Z Qian… - … Pharmaceutica Sinica B, 2019 - Elsevier
Genomic alterations are commonly found in the signaling pathways of fibroblast growth factor receptors (FGFRs). Although there is no selective FGFR inhibitors in market, several …
Number of citations: 5 www.sciencedirect.com
S Sakthivel, RB Kothapalli… - Organic & Biomolecular …, 2016 - pubs.rsc.org
Regioselective lithiation followed by functionalization of 2-(2,4-dihalophenyl)-1,3-dithiane derivatives with different electrophiles was achieved in good to excellent yields. When the title …
Number of citations: 11 pubs.rsc.org
D Vražič, M Jereb, KK Laali, S Stavber - Molecules, 2012 - mdpi.com
The Brønsted-acidic ionic liquid 1-methyl-3-(4-sulfobutyl)imidazolium triflate [BMIM(SO 3 H)][OTf] was demonstrated to act efficiently as solvent and catalyst for the halogenation of …
Number of citations: 42 www.mdpi.com
A Yamani, D Zdżalik-Bielecka, J Lipner… - European Journal of …, 2021 - Elsevier
The FGFR family is characterized by four receptors (FGFR 1–4), binding to 18 ligands called fibroblast growth factors (FGFs). Aberrant activation of FGFs and their FGFRs has been …
Number of citations: 23 www.sciencedirect.com
BA Salvatore - Annual Reports Section" B"(Organic Chemistry), 1999 - pubs.rsc.org
The purpose of this review is to pinpoint the important applications of NMR from the past year within the field of organic chemistry. Key developments include the efficient and high-…
Number of citations: 2 pubs.rsc.org
GA Kraus, Y Zeng - Synthetic Communications, 2000 - Taylor & Francis
A Synthetic Equivalent of 3,5-Dimethoxyphenyl Lithium. A Facile Route to 5-Substituted Resorcinols Page 1 SYNTHETIC COMMUNICATIONS, 30(12), 2133-2141 (2000) A SYNTHETIC …
Number of citations: 3 www.tandfonline.com
Y Zeng - 1998 - Iowa State University
Number of citations: 0

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